LCB 03-0110 -

LCB 03-0110

Catalog Number: EVT-272756
CAS Number:
Molecular Formula: C24H23N3O2S
Molecular Weight: 417.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LCB03-0110 is a potent angiogenesis inhibitor. LCB03-0110 inhibits VEGFR-2 and JAK/STAT3 signalling in primary cultured human endothelial cells and cancer cells.
Overview

LCB 03-0110 dihydrochloride is a synthetic compound known for its potent inhibitory effects on various kinases, particularly c-Src kinase and members of the discoidin domain receptor family. This compound has garnered significant attention in biochemical research and therapeutic applications due to its role in modulating cellular signaling pathways, especially in relation to cancer and fibrosis. LCB 03-0110 is characterized by a thienopyridine core, functionalized with a morpholinomethyl group and a phenyl group, which contributes to its biological activity and selectivity against specific kinases.

Synthesis Analysis

The synthesis of LCB 03-0110 dihydrochloride is optimized for yield and purity through controlled reaction conditions. Key steps in the synthesis process include:

  1. Controlled Reaction Conditions: The initial reactions are conducted under specific temperature and pressure settings to maximize the yield of the desired product.
  2. Purification Techniques: Following synthesis, purification techniques such as crystallization and chromatography are employed to isolate LCB 03-0110 from by-products and unreacted materials.

This meticulous approach ensures that the final product meets the required standards for research applications.

Molecular Structure Analysis

The molecular structure of LCB 03-0110 can be described as follows:

  • Chemical Formula: C₁₈H₁₉Cl₂N₃O
  • Molecular Weight: 363.27 g/mol
  • Structure: The compound features a thienopyridine core, which is essential for its kinase inhibition properties. The presence of both morpholinomethyl and phenyl groups enhances its binding affinity to target kinases.

The specific arrangement of these functional groups allows LCB 03-0110 to selectively inhibit certain kinases involved in cellular signaling pathways related to inflammation and fibrosis .

Chemical Reactions Analysis

LCB 03-0110 undergoes several chemical reactions that are crucial for its pharmacological activity:

  1. Kinase Inhibition: The compound binds effectively to the ATP-binding site of c-Src kinase and discoidin domain receptors, preventing their activation. This inhibition disrupts signaling pathways that are often dysregulated in diseases such as cancer.
  2. Cellular Impact: Studies have shown that LCB 03-0110 inhibits fibroblast proliferation and migration induced by transforming growth factor beta 1, correlating with decreased expression of α-smooth muscle actin and activation of Akt1 and focal adhesion kinase .

These reactions highlight the compound's potential as a therapeutic agent in managing fibrotic diseases.

Mechanism of Action

The mechanism of action for LCB 03-0110 involves:

  1. Targeting Kinases: The compound inhibits multiple tyrosine kinases, including c-Src family kinases and discoidin domain receptors, which play critical roles in cell proliferation, migration, and survival.
  2. Disruption of Signaling Pathways: By blocking these kinases, LCB 03-0110 disrupts signaling pathways involved in inflammation and fibrosis. This is particularly relevant in conditions characterized by excessive fibroblast activity, such as hypertrophic scarring.
  3. Cellular Effects: In activated macrophages, LCB 03-0110 inhibits cell migration and reduces the production of pro-inflammatory mediators such as nitric oxide and tumor necrosis factor-alpha .

This multi-target approach enhances its efficacy in treating conditions associated with abnormal cellular responses.

Physical and Chemical Properties Analysis

LCB 03-0110 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents, but poorly soluble in water.
  • Stability: The compound is stable under normal laboratory conditions but should be stored away from light to prevent degradation.

These properties are important for its handling during research applications .

Applications

The scientific applications of LCB 03-0110 are diverse:

  1. Cancer Research: Due to its ability to inhibit key kinases involved in tumor growth and metastasis, LCB 03-0110 is being investigated for potential use in cancer therapies.
  2. Fibrosis Treatment: Its effectiveness in suppressing fibroblast activation makes it a candidate for treating fibrotic diseases, including hypertrophic scars and tissue fibrosis associated with chronic inflammatory conditions .
  3. Inflammation Modulation: The compound's action on immune cell signaling pathways suggests potential applications in managing inflammatory diseases.
Introduction to LCB 03-0110

LCB 03-0110 (chemical name: (3-(2-(3-(morpholinomethyl)phenyl)thieno[3,2-b]pyridin-7-ylamino)phenol) is a novel small-molecule inhibitor with a thienopyridine core structure. It emerged from targeted drug discovery efforts to address fibroinflammation—a pathological process driven by aberrant fibroblast and macrophage activation that underlies scarring, organ fibrosis, and inflammatory disorders. Unlike single-target agents, LCB 03-0110 concurrently inhibits key tyrosine kinases in fibroblast activation (DDR1/DDR2) and immune cell signaling (c-Src family, BTK, Syk), positioning it as a multifaceted modulator of fibroinflammatory pathways [1] [7].

Discovery and Development of LCB 03-0110 as a Multi-Kinase Inhibitor

LCB 03-0110 was discovered through systematic screening of an in-house compound library using the activated cytosolic kinase domain of DDR2. Initial hits underwent extensive medicinal chemistry optimization to enhance potency and kinase selectivity, culminating in LCB 03-0110. Early profiling revealed unexpected polypharmacology: beyond DDR inhibition, it potently targeted c-Src, BTK, Syk, VEGFR-2, and RET kinases. This broad-spectrum activity stemmed from strategic structural modifications to the thienopyridine scaffold, allowing high-affinity binding to diverse ATP-binding sites [1] [7] [10].

Preclinical development focused on its unique capacity to disrupt fibroinflammatory loops. In vitro, LCB 03-0110 suppressed TGF-β1- and collagen-driven fibroblast proliferation/migration (IC₅₀ = 194 nM) and inhibited LPS-induced macrophage activation. In vivo, topical application in a rabbit ear hypertrophic scar model reduced myofibroblast accumulation, macrophage infiltration, and scar formation without impeding wound closure. These findings validated its dual antifibrotic/anti-inflammatory mechanism and therapeutic potential [1] [7] [10].

Table 1: Key Developmental Milestones for LCB 03-0110

StageFindingsReference
DiscoveryIdentified via DDR2 kinase domain screening; optimized via medicinal chemistry[1][7][10]
Kinase ProfilingPotent inhibition of DDR1/2, c-Src family (IC₅₀ = 2–20 nM), BTK, Syk, VEGFR-2[1][3][7][10]
Cellular StudiesInhibited TGF-β1/collagen-induced fibroblast activation (IC₅₀ = 194 nM); suppressed macrophage NO/TNF-α[1][7][10]
In Vivo EfficacyReduced scar formation in rabbit ear wound model; no delay in wound healing[1][7]

Structural and Chemical Profile of LCB 03-0110

LCB 03-0110 (molecular formula: C₂₄H₂₃N₃O₂S; MW: 417.52 g/mol) features a thieno[3,2-b]pyridine core linked to a substituted phenyl ring via an amino bridge. Critical structural elements include:

  • Thienopyridine scaffold: Serves as a rigid hinge-binding motif, facilitating kinase domain interactions.
  • Morpholinomethyl group: At the meta-position of the phenyl ring, enhances solubility and influences kinase selectivity.
  • Aminophenol moiety: Contributes to hydrogen bonding with kinase catalytic sites [6] [10].

The compound exhibits moderate aqueous solubility, often utilized as a dihydrochloride salt (CAS: 1962928-28-4; MW: 490.45 g/mol) for in vitro studies to improve dissolution. It demonstrates stability in DMSO (up to 100 mM) and biological buffers, making it suitable for cell-based assays. Binding mode analyses confirm ATP-competitive inhibition for DDR and c-Src kinases, with the morpholinomethyl group occupying a hydrophobic pocket adjacent to the ATP-binding cleft [3] [4] [8].

Table 2: Molecular Properties of LCB 03-0110

PropertyValue
Chemical FormulaC₂₄H₂₃N₃O₂S
Molecular Weight417.52 g/mol
Salt FormDihydrochloride (CAS: 1962928-28-4)
Key MoietiesThienopyridine core, morpholinomethyl, aminophenol
SolubilitySoluble in DMSO (≥100 mM); water (as salt)
MechanismATP-competitive kinase inhibition

Biological Relevance of Targeted Kinases (c-Src, DDR1/2, BTK, Syk)

LCB 03-0110’s therapeutic rationale stems from its simultaneous targeting of kinases governing fibrosis (DDR1/DDR2) and inflammation (c-Src/BTK/Syk):

  • DDR1/DDR2: Collagen-activated receptors critical for fibroblast-to-myofibroblast transition, ECM remodeling, and fibrosis progression. DDR1 ablation in mice reduces macrophage accumulation in fibrotic lesions, while DDR2 drives fibroblast proliferation and metalloprotease expression. LCB 03-0110 inhibits collagen-induced DDR autophosphorylation (IC₅₀ = 164–171 nM in cells), disrupting profibrotic signaling [1] [7] [10].

  • c-Src Family Kinases (SFKs): Regulate macrophage chemotaxis, cytokine production (TNF-α, IL-6), and degranulation. SFKs (particularly Hck, Fgr, Lyn) mediate LPS-induced proinflammatory responses. LCB 03-0110 potently inhibits all eight SFKs (IC₅₀ = 2–20 nM), suppressing macrophage migration and NO/iNOS/COX-2 synthesis [1] [3] [7].

  • BTK/Syk: Essential for B-cell receptor (BCR) and Fc-receptor signaling in immune cells. BTK activation in macrophages amplifies inflammation, while Syk regulates FcγR-induced cytokine release. LCB 03-0110 inhibits both kinases, broadening its anti-inflammatory scope beyond SFKs [1] [5] [7].

This multi-kinase inhibition synergistically interrupts fibroinflammatory crosstalk:

  • Fibroblast suppression: DDR blockade prevents collagen-driven α-SMA expression, Akt/FAK activation, and ECM overproduction.
  • Macrophage deactivation: c-Src/BTK/Syk inhibition reduces cytokine/chemokine secretion and inflammatory cell infiltration.Consequently, LCB 03-0110 ameliorates fibrosis in vivo by targeting both cell types central to scar formation [1] [7] [10].

Table 3: Kinase Targets and Biological Roles of LCB 03-0110

Kinase TargetBiological Role in FibroinflammationIC₅₀ of LCB 03-0110
DDR1Collagen-induced fibroblast activation; macrophage recruitment164 nM (cellular)
DDR2Fibroblast migration; ECM remodeling6–171 nM (biochemical/cellular)
c-Src FamilyMacrophage cytokine production; neutrophil adhesion2–20 nM
BTKB-cell/macrophage inflammatory signalingSub-μM range
SykFcγR-mediated inflammation in macrophagesSub-μM range

Properties

Product Name

LCB 03-0110

IUPAC Name

3-[[2-[3-(morpholin-4-ylmethyl)phenyl]thieno[3,2-b]pyridin-7-yl]amino]phenol

Molecular Formula

C24H23N3O2S

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C24H23N3O2S/c28-20-6-2-5-19(14-20)26-21-7-8-25-22-15-23(30-24(21)22)18-4-1-3-17(13-18)16-27-9-11-29-12-10-27/h1-8,13-15,28H,9-12,16H2,(H,25,26)

InChI Key

ZCWXCBKGPJOAFQ-UHFFFAOYSA-N

SMILES

C1COCCN1CC2=CC(=CC=C2)C3=CC4=NC=CC(=C4S3)NC5=CC(=CC=C5)O

Solubility

Soluble in DMSO

Synonyms

LCB03-0110; LCB030110; LCB03 0110

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C3=CC4=NC=CC(=C4S3)NC5=CC(=CC=C5)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.